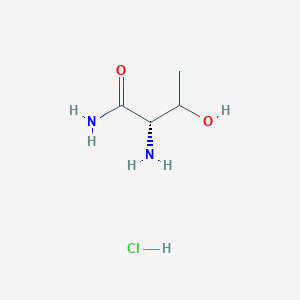
(2S)-2-Amino-3-hydroxybutanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-3-hydroxybutanamide hydrochloride is a synthetic compound with significant applications in various scientific fields It is a derivative of butanamide, characterized by the presence of an amino group and a hydroxyl group on the second and third carbon atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-hydroxybutanamide hydrochloride typically involves the reaction of 3-hydroxybutanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal halide, to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or chromatography to achieve the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Amino-3-hydroxybutanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 2-oxo-3-hydroxybutanamide.
Reduction: Regeneration of (2S)-2-Amino-3-hydroxybutanamide.
Substitution: Formation of various substituted butanamides depending on the substituent introduced.
Applications De Recherche Scientifique
(2S)-2-Amino-3-hydroxybutanamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-3-hydroxybutanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The amino and hydroxyl groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Amino-3-hydroxybutanoic acid: Similar structure but lacks the amide group.
(2S)-2-Amino-3-hydroxybutanamide: Similar structure but without the hydrochloride salt.
(2S)-2-Amino-3-hydroxybutanamide hydrochloride: The compound of interest, unique due to its specific functional groups and salt form.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
Formule moléculaire |
C4H11ClN2O2 |
|---|---|
Poids moléculaire |
154.59 g/mol |
Nom IUPAC |
(2S)-2-amino-3-hydroxybutanamide;hydrochloride |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-2(7)3(5)4(6)8;/h2-3,7H,5H2,1H3,(H2,6,8);1H/t2?,3-;/m0./s1 |
Clé InChI |
LZQCOMULTLYITH-CYULUMSASA-N |
SMILES isomérique |
CC([C@@H](C(=O)N)N)O.Cl |
SMILES canonique |
CC(C(C(=O)N)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(pyridin-3-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14907738.png)
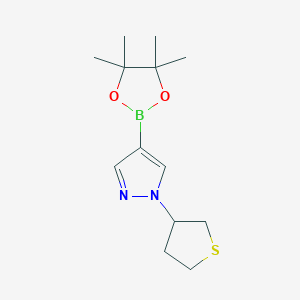
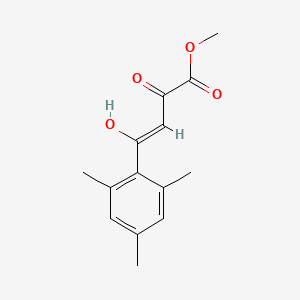
![Bicyclo[2.2.0]hexan-1-ylmethanamine](/img/structure/B14907780.png)
![(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14907786.png)
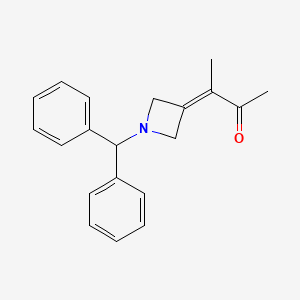
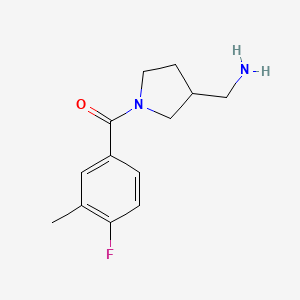
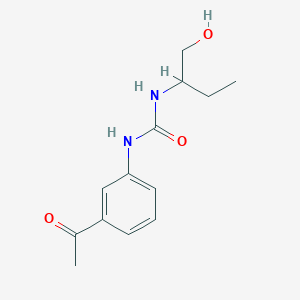
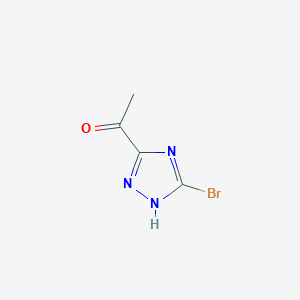
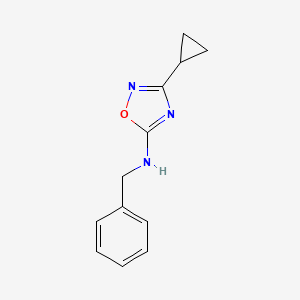
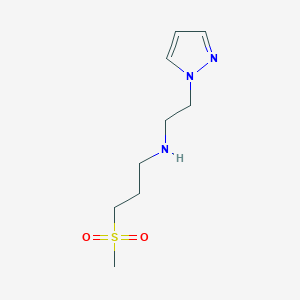

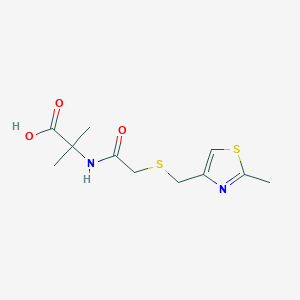
![1-[(4-methylphenyl)sulfonyl]-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14907823.png)
